molecular formula C7H8BrNOS B1284383 2-Bromo-N-(2-thienylmethyl)acetamide CAS No. 883526-96-3

2-Bromo-N-(2-thienylmethyl)acetamide

Cat. No. B1284383
CAS RN: 883526-96-3
M. Wt: 234.12 g/mol
InChI Key: XFGFQNGEXUDOOD-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-thienylmethyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide functional group attached to various aromatic or heteroaromatic moieties. The specific structure of this compound includes a bromine atom and a thiophene ring, which is a sulfur-containing five-membered heterocycle.

Synthesis Analysis

The synthesis of related N-(2-alkynylaryl)acetamide derivatives has been achieved through a KBr/K2S2O8-mediated dibromohydration process, which involves the regioselective addition of bromine across an alkyne bond with the assistance of a neighboring acetamino group . This method proceeds under mild conditions without the need for metal catalysis. Similarly, the synthesis of N-(3-acetyl-2-thienyl)-2-bromoacetamide, a compound closely related to this compound, has been reported to be synthesized in one step from 3-acetylthiophen-2-amine and the corresponding acetyl halogenides .

Molecular Structure Analysis

While the exact molecular structure of this compound is not detailed in the provided papers, related compounds have been analyzed using various spectroscopic techniques. For instance, detailed spectroscopic data including 1H NMR, 13C NMR, 15N NMR, MS, and IR have been presented for N-(3-acetyl-2-thienyl)-2-bromoacetamide . These techniques are crucial for confirming the structure of synthesized compounds and for understanding the electronic and spatial configuration of the molecules.

Chemical Reactions Analysis

The reactivity of bromoacetamide derivatives in chemical reactions is highlighted in several studies. For example, N-Bromoacetamide has been used to introduce bromine and an acetamido group across an olefinic double bond in the synthesis of hexofuranose derivatives . Additionally, the bromine atom in diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate has been shown to be reactive towards anionoid reagents in nucleophilic substitution reactions . These studies suggest that the bromine atom in this compound could also exhibit similar reactivity in substitution and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from the crystal structures and intermolecular interactions observed in related compounds. For instance, the crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide reveals intermolecular N—H⋯O hydrogen bonds and C—H⋯π contacts, which contribute to the stability of the crystal lattice . Such interactions are likely to be present in this compound as well, affecting its melting point, solubility, and other physical properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : The compound's derivatives, particularly those involving aminothiazole, amino-oxazole, and quinazoline-2-yl groups, have been studied for their antimicrobial properties. These derivatives have displayed promising antimicrobial activity against various strains (Fahim & Ismael, 2019).

  • Quantum Calculations in Drug Synthesis : The compound has been used in the synthesis of novel sulphonamide derivatives, with quantum calculations providing insights into their potential as antimicrobial agents. The correlation between experimental and theoretical calculations has helped confirm the properties of these new compounds (Fahim & Ismael, 2019).

Synthesis Methods and Chemical Reactions

  • Dibromohydration and Synthesis : The compound is involved in the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a process important for synthesizing related acetamide derivatives under mild conditions without metal catalysis (Qiu, Li, Ma, & Zhou, 2017).

  • Formation of Schiff Bases and Thiazolidinone Derivatives : It has been used in the formation of Schiff bases and thiazolidinone derivatives, with these compounds showing significant antibacterial and antifungal activities. This highlights the compound's utility in synthesizing biologically active materials (Fuloria, Fuloria, & Gupta, 2014).

Advanced Applications in Pharmacology

  • Novel Cooling Agent : A derivative, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, was evaluated as a novel cooling agent for food and beverage applications, demonstrating rapid metabolism and no adverse effects in toxicity studies (Karanewsky, Arthur, Liu, Chi, & Markison, 2015).

  • Potential in Bioimaging : The compound's potential use in bioimaging, particularly as an amyloid imaging agent for Alzheimer's disease, has been explored. This involves the synthesis of specific derivatives like (E)-2-bromo-5-(4-methylaminostyryl)pyridine (Peng, Liu, Tang, Cai, & Pike, 2009).

Chemical Properties and Reactions

  • Properties of Derivatives : The compound's derivatives, such as N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2- phthalimidoacetamide, have been synthesized and their spectroscopic properties extensively characterized (Eller & Holzer, 2006).

  • Supramolecular Assembly : The compound has a role in supramolecular assembly, as observed in studies involving hydrogen bond interactions in compounds like N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate. These studies help understand molecular interactions and crystal packing (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).

Safety and Hazards

The safety data sheet (SDS) for “2-Bromo-N-(2-thienylmethyl)acetamide” provides important information about the potential hazards of this compound . It’s crucial to handle this compound with appropriate personal protective equipment and to avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFQNGEXUDOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586391
Record name 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883526-96-3
Record name 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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